2-(1H-Benzimidazol-2-ylamino)ethanol

Description

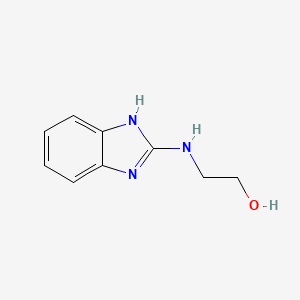

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-6-5-10-9-11-7-3-1-2-4-8(7)12-9/h1-4,13H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPOQZOBPMSSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342698 | |

| Record name | 2-(1H-Benzimidazol-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57262-38-1 | |

| Record name | 2-(1H-Benzimidazol-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzimidazolylamino)-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving the 2 1h Benzimidazol 2 Ylamino Ethanol Core

Primary Synthetic Routes to 2-(1H-Benzimidazol-2-ylamino)ethanol and Precursors

The synthesis of this compound can be approached through two main strategies: constructing the benzimidazole (B57391) ring with the aminoethanol side chain already attached to a precursor or by adding the ethanolamine (B43304) moiety to a pre-formed benzimidazole ring.

Condensation Reactions for Benzimidazole Ring Formation

The most common and direct method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. researchgate.netnih.gov For the specific synthesis of 2-amino-substituted benzimidazoles, reagents like cyanogen (B1215507) bromide or cyanamide (B42294) are frequently employed. researchgate.net

In a typical procedure, o-phenylenediamine is reacted with cyanogen bromide in a suitable solvent, leading to the formation of 2-aminobenzimidazole (B67599). This reaction proceeds through the initial formation of a guanidine-like intermediate which then undergoes intramolecular cyclization with the elimination of hydrogen bromide.

| Reactants | Reagent | Product | Key Features |

| o-Phenylenediamine | Cyanogen bromide (BrCN) | 2-Aminobenzimidazole | Direct formation of the 2-aminobenzimidazole core. |

| o-Phenylenediamine | Cyanamide (H₂NCN) | 2-Aminobenzimidazole | Utilizes a readily available and less hazardous reagent. |

While this method provides the 2-aminobenzimidazole precursor, the direct synthesis of this compound via a one-pot condensation with a suitable precursor bearing the ethanolamine group is less commonly reported.

Amination Reactions for Introducing the Ethanolamine Moiety

A more versatile approach involves the synthesis of a 2-substituted benzimidazole that can subsequently undergo amination with ethanolamine. A key intermediate for this strategy is 2-chlorobenzimidazole (B1347102). This precursor can be synthesized from o-phenylenediamine and phosgene (B1210022) or its equivalents.

The reaction of 2-chlorobenzimidazole with ethanolamine provides a direct route to this compound. researchgate.net This nucleophilic aromatic substitution reaction typically requires heating and may be carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

| Benzimidazole Precursor | Amine | Product | Reaction Type |

| 2-Chlorobenzimidazole | Ethanolamine | This compound | Nucleophilic Aromatic Substitution |

This method offers the advantage of modularity, allowing for the introduction of various amino-alcohols to the benzimidazole scaffold.

Functional Group Modifications and Derivatization Strategies

The this compound core possesses several reactive sites, including the two nitrogen atoms of the benzimidazole ring, the exocyclic amino group, and the terminal hydroxyl group, making it a versatile platform for further chemical modifications.

Alkylation and Acylation Reactions at Nitrogen and Oxygen Centers

The nitrogen atoms of the benzimidazole ring and the exocyclic amino group, as well as the oxygen of the hydroxyl group, are all nucleophilic and can undergo alkylation and acylation reactions.

Alkylation: The N-alkylation of 2-aminobenzimidazoles can be achieved using various alkylating agents such as alkyl halides. researchgate.net The reaction can lead to a mixture of products, with alkylation occurring at the N-1 or N-3 position of the imidazole (B134444) ring, or at the exocyclic amino group. ingentaconnect.com Selective N-arylation of 2-aminobenzimidazoles has been achieved using palladium and copper catalysts, suggesting that similar catalytic systems could be explored for selective alkylation. nih.gov The hydroxyl group of the ethanolamine moiety can also be alkylated to form an ether linkage.

Acylation: Acylation of 2-aminobenzimidazoles with acid chlorides or anhydrides can occur at the exocyclic amino group to form an amide or at the ring nitrogens. researchgate.net The selectivity of acylation can be influenced by the reaction conditions and the nature of the acylating agent. acs.org The hydroxyl group can be readily acylated to form an ester.

| Reaction Type | Reagent | Potential Sites of Reaction |

| Alkylation | Alkyl halides, Sulfates | N-1, N-3, exocyclic N, O |

| Acylation | Acid chlorides, Anhydrides | N-1, N-3, exocyclic N, O |

Electrophilic Aromatic Substitution on the Benzimidazole Heterocycle

The benzene (B151609) ring of the benzimidazole system is susceptible to electrophilic aromatic substitution reactions. The amino group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions relative to the fusion of the two rings (positions 4, 5, 6, and 7).

Halogenation: Bromination and chlorination of 2-aminobenzimidazoles have been reported to yield 5-bromo- and 5,6-dibromo-derivatives, as well as 5-chloro-substituted products. researchgate.net The reaction conditions can be controlled to achieve mono- or di-substitution.

Nitration: The nitration of benzimidazoles typically occurs on the benzene ring. researchgate.net For 2-aminobenzimidazole, the activating nature of the amino group would favor nitration at the 5- or 6-position. The reaction is usually carried out using a mixture of nitric acid and sulfuric acid. savemyexams.com

| Reaction Type | Reagent | Typical Position of Substitution |

| Halogenation | Br₂, Cl₂ | 5- and 6-positions |

| Nitration | HNO₃/H₂SO₄ | 5- and 6-positions |

Oxidation and Reduction Pathways of the Amine and Benzimidazole Ring Systems

Oxidation: The benzimidazole ring is generally stable towards oxidation. However, the exocyclic amino group can be susceptible to oxidation. The electrochemical oxidation of 2-aminobenzimidazole has been studied, though the specific products were not detailed. bme.hubme.hu Strong oxidizing agents may lead to the degradation of the molecule. Oxidation of the hydroxyl group of the ethanolamine side chain to an aldehyde or carboxylic acid is also a possible transformation under appropriate conditions.

Reduction: The benzimidazole ring is resistant to reduction under mild conditions. Catalytic hydrogenation, for instance, typically reduces substituents on the ring before affecting the aromatic system. Reduction of a nitro-substituted this compound derivative would readily yield the corresponding amino-substituted compound.

Green Chemistry Principles Applied to Benzimidazole Synthesis

The synthesis of benzimidazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, energy conservation, and waste minimization. chemmethod.comchemmethod.com This shift addresses the drawbacks of conventional methods that often require prolonged reaction times, harsh conditions, and the use of toxic solvents. chemmethod.comijpdd.org Eco-friendly approaches now focus on alternative energy sources, sustainable solvents, and efficient catalytic systems to improve the environmental footprint of these synthetic processes. jrtdd.com

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave-assisted synthesis has become a key green technique, significantly accelerating reaction rates and often improving product yields. researchgate.netjocpr.com This method provides uniform heating, which can lead to cleaner reactions and shorter completion times compared to conventional heating. jocpr.com For instance, the synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation without a solvent can reduce reaction times from 60 minutes to just 5 minutes, while increasing yields from 61.4% to over 99%. mdpi.com This rapid, solvent-free approach simplifies product recovery and aligns with green chemistry principles by minimizing waste. mdpi.com

Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in green synthesis. Efforts have been made to replace hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG). mdpi.comresearchgate.net Water is a particularly attractive green solvent due to its non-toxicity and availability. mdpi.com Catalyst systems compatible with aqueous media have been developed to facilitate reactions in water. tandfonline.comnih.gov

Solvent-free reactions represent an ideal green chemistry scenario, as they eliminate solvent-related waste and simplify purification. chemmethod.com These reactions can be conducted by grinding the reactants together or through microwave irradiation, often with a solid-supported catalyst. ijpdd.orgmdpi.com

Catalysis in Green Benzimidazole Synthesis

Catalysts are fundamental to green chemistry as they can enhance reaction efficiency and selectivity, often under milder conditions. ijpdd.orgmdpi.com

Lewis Acids and Heterogeneous Catalysts : A variety of Lewis acids, such as erbium(III) triflate (Er(OTf)₃) and zinc acetate, have proven to be effective catalysts. chemmethod.commdpi.commdpi.com The use of heterogeneous and recyclable catalysts, like Amberlite IR-120 resin, zeolites, and various metal oxides, is particularly advantageous. core.ac.ukmdpi.comichem.md These catalysts can be easily separated from the reaction mixture and reused, which minimizes waste and reduces costs. nih.govichem.md For example, Cu(II)-loaded alginate hydrogel beads have been used as a recyclable catalyst for benzimidazole synthesis in a water-ethanol mixture at room temperature, maintaining efficiency for multiple cycles. nih.gov

Nanocatalysts : Nanocatalysts, such as copper oxide-decorated reduced graphene oxide (CuO-rGO) and zinc ferrite (B1171679) (ZnFe₂O₄), offer high catalytic activity due to their large surface-area-to-volume ratio. tandfonline.comichem.md These catalysts can significantly accelerate reactions, especially when combined with ultrasound irradiation. tandfonline.comichem.md

Natural and Bio-based Catalysts : Emerging research focuses on using natural catalysts derived from plant extracts, such as lemon juice, papaya bark ash, and pomegranate peel powder, offering a renewable and biodegradable option. jrtdd.com Plant-assisted zinc sulfide (B99878) nanoparticles have also been employed as an effective and ecologically safe catalyst. aip.org

One-Pot Synthesis

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are a cornerstone of green synthesis. publish.csiro.auresearchgate.net This approach avoids the lengthy separation processes and purification of intermediate compounds, saving time, energy, and materials, thereby reducing waste. publish.csiro.auresearchgate.net Many of the green methods described, including those using microwave or ultrasound assistance and novel catalysts, are designed as one-pot procedures to maximize efficiency and sustainability. core.ac.ukpublish.csiro.au For example, a one-pot condensation of o-phenylenediamines with aromatic aldehydes using air as the oxidant in ethanol at room temperature provides a simple and environmentally sound method for producing 2-substituted benzimidazoles. publish.csiro.au

Table 1: Comparison of Green Synthetic Methods for Benzimidazole Derivatives

| Method | Catalyst | Solvent | Conditions | Time | Yield (%) | Green Advantage | Reference |

|---|---|---|---|---|---|---|---|

| Microwave | Er(OTf)₃ (1 mol%) | Solvent-free | MW irradiation | 5–10 min | 96–99.9 | Rapid, solvent-free, high yield | mdpi.com |

| Ultrasound | ZnFe₂O₄ nanoparticles | Ethanol | Sonication, RT | 22–28 min | 88–92 | Recyclable catalyst, energy efficient | ichem.md |

| Air Oxidation | None | Ethanol | Air bubbling, RT | 8–15 h | 72–89 | Inexpensive & non-toxic oxidant | publish.csiro.au |

| Natural Catalyst | Lemon Juice | Water | 60 °C | 30–40 min | 85–94 | Renewable, biodegradable catalyst | jrtdd.com |

| Heterogeneous Catalyst | Amberlite IR-120 | EtOH/H₂O | Sonication, 5 °C | 30–65 min | 85–95 | Recyclable catalyst, green solvent | core.ac.uk |

| Nanocatalyst | CuO-rGO | Water | Sonication | - | - | High activity, aqueous medium | tandfonline.com |

Advanced Structural Elucidation and Solid State Characterization of 2 1h Benzimidazol 2 Ylamino Ethanol and Its Derivatives

Single Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction analysis for 2-(1H-Benzimidazol-2-ylamino)ethanol has not been reported in the surveyed scientific literature. However, based on the analysis of analogous benzimidazole (B57391) structures, a detailed projection of its solid-state characteristics can be constructed.

Intermolecular Interactions: Hydrogen Bonding Networks

The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, which would dominate its crystal packing.

Donors: The imidazole (B134444) N-H, the secondary amine N-H, and the hydroxyl O-H groups.

Acceptors: The sp²-hybridized imidazole nitrogen atom, the secondary amine nitrogen, and the hydroxyl oxygen atom.

This array of donor and acceptor sites allows for the formation of robust and extensive hydrogen bonding networks. In crystalline structures of similar benzimidazole derivatives, intermolecular O—H⋯N and N—H⋯O hydrogen bonds are common, often resulting in the formation of one-dimensional chains or two-dimensional sheets nih.gov. For example, the crystal structure of 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol features intermolecular O—H⋯N bonds that link molecules into chains researchgate.net. It is highly probable that this compound would crystallize with similar strong intermolecular hydrogen bonds, creating a stable, high-melting-point solid.

Supramolecular Assemblies: π-π Stacking Interactions

The planar, aromatic nature of the benzimidazole ring system is conducive to the formation of π-π stacking interactions. These non-covalent interactions are a recurring motif in the solid-state structures of benzimidazole derivatives, contributing significantly to crystal cohesion and stability mdpi.com. In a potential crystal lattice, the benzimidazole rings of adjacent molecules would likely arrange in a parallel-displaced or T-shaped orientation to maximize attractive forces. These stacking interactions, in conjunction with the extensive hydrogen-bonding network, would define the ultimate three-dimensional supramolecular architecture of the compound.

Spectroscopic Techniques for Structural Confirmation

While specific experimental spectra for this compound are not available, its characteristic spectroscopic features can be reliably predicted by examining data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for confirming the molecular structure. The expected chemical shifts for the title compound are detailed below, based on analyses of various benzimidazole derivatives arabjchem.orgunl.ptresearchgate.netresearchgate.netbeilstein-journals.org.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, typically appearing as multiplets in the range of δ 7.0–7.6 ppm. The protons of the ethyl bridge (-NH-CH₂-CH₂-OH) would likely appear as two triplets. The protons on the exchangeable N-H (imidazole and amine) and O-H groups would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The C2 carbon of the imidazole ring, being bonded to two nitrogen atoms, is expected to resonate significantly downfield. Aromatic carbons would appear in the typical δ 110–145 ppm range, while the two aliphatic carbons of the ethanol (B145695) side chain would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzimidazole C4/C7 | ~7.4-7.6 (m) | ~110-118 |

| Benzimidazole C5/C6 | ~7.1-7.3 (m) | ~120-125 |

| Benzimidazole C3a/C7a | - | ~135-145 |

| Benzimidazole C2 | - | ~155-160 |

| -NH-CH₂- | ~3.5 (t) | ~45-50 |

| -CH₂-OH | ~3.8 (t) | ~60-65 |

| Imidazole N-H | Broad, variable | - |

| Amine N-H | Broad, variable | - |

| O-H | Broad, variable | - |

Note: Predicted values are based on data from related benzimidazole structures. Actual shifts may vary. (m = multiplet, t = triplet).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The expected characteristic absorption bands in the IR and Raman spectra are summarized below, based on data from isomers and derivatives such as (±)-1-(1H-Benzoimidazol-2-YL) Ethanol icm.edu.plresearchgate.net.

The IR spectrum would be characterized by a broad absorption in the 3400-3200 cm⁻¹ region, corresponding to the overlapping stretching vibrations of the O-H and N-H groups involved in hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region from 1620 to 1450 cm⁻¹ would contain characteristic C=N and C=C stretching vibrations of the benzimidazole ring. C-N and C-O stretching bands are expected in the 1280-1050 cm⁻¹ fingerprint region.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H / N-H Stretching | 3400-3200 (broad) | 3400-3200 (weak) |

| Aromatic C-H Stretching | 3100-3000 | 3100-3000 (strong) |

| Aliphatic C-H Stretching | 2950-2850 | 2950-2850 (strong) |

| C=N / C=C Ring Stretching | 1620-1450 | 1620-1450 (strong) |

| C-N Stretching | ~1280 | ~1280 |

| C-O Stretching | ~1050 | ~1050 (weak) |

| Aromatic C-H Out-of-Plane Bend | 900-690 | 900-690 (weak) |

Note: Frequencies are approximate and based on data from structurally similar compounds icm.edu.plresearchgate.netorientjchem.org.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds. In the context of this compound and its derivatives, MS provides critical insights into their molecular composition and fragmentation patterns under specific ionization conditions.

Electron Ionization Mass Spectrometry (EI-MS) is a commonly employed technique for the analysis of benzimidazole derivatives. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in the confirmation of the synthesized structure. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the side chain and the fragmentation of the benzimidazole ring system.

The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the hydroxyl group in the ethanolamine (B43304) side chain. This would result in the formation of a stable ion.

Another significant fragmentation is the loss of the entire ethanolamine side chain, leading to the formation of a 2-aminobenzimidazole (B67599) radical cation. This fragment is often a stable and abundant ion in the mass spectra of such compounds. Further fragmentation of the benzimidazole ring can occur through the loss of small neutral molecules like hydrogen cyanide (HCN).

For instance, the mass spectrum of the related compound 2-(1-hydroxyethyl)benzimidazole shows a strong molecular ion peak at m/z 162. chemicalbook.com Its fragmentation pattern includes significant peaks at m/z 147, 144, 119, and 118, corresponding to the loss of a methyl group, water, a C2H3O radical, and a C2H4O molecule, respectively. chemicalbook.com This provides a valuable reference for predicting the fragmentation of this compound.

The fragmentation of the core 2-aminobenzimidazole structure typically shows a molecular ion at m/z 133, with a significant fragment at m/z 105. nih.gov

Based on these principles, the expected key fragmentation ions for this compound are summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (expected) | Fragmentation Pathway |

| [M]+• | [C9H11N3O]+• | 177 | Molecular Ion |

| [M-CH2OH]+ | [C8H8N3]+ | 146 | Alpha-cleavage of the C-C bond in the ethanolamine side chain |

| [M-C2H4OH]+ | [C7H5N3]+• | 132 | Cleavage of the C-N bond of the side chain |

| [Benzimidazol-2-amine]+• | [C7H7N3]+• | 133 | Loss of the ethanolamine side chain |

| [C6H5N2]+ | 105 | Fragmentation of the benzimidazole ring | |

| [C5H4N]+ | 78 | Further fragmentation of the benzimidazole ring |

The study of these fragmentation patterns is crucial for the structural confirmation of newly synthesized derivatives of this compound. By analyzing the mass spectra, researchers can verify the presence of the core benzimidazole structure and the nature of the substitutions.

Coordination Chemistry and Metal Complexation Studies of 2 1h Benzimidazol 2 Ylamino Ethanol As a Ligand

Ligand Design Considerations and Chelation Properties

The design of 2-(1H-Benzimidazol-2-ylamino)ethanol as a ligand incorporates several key features that make it an effective chelating agent. The structure combines a benzimidazole (B57391) ring, a secondary amino group, and a hydroxyl group from the ethanol (B145695) tail. This arrangement of donor atoms—specifically, the pyridine-type nitrogen of the imidazole (B134444) ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group—allows the molecule to act as a potentially multidentate ligand.

The chelation properties are largely dictated by the ability of these donor atoms to coordinate with a central metal ion, forming stable chelate rings. Depending on the metal ion and reaction conditions, this compound can act as a bidentate or tridentate ligand. The formation of five- or six-membered chelate rings involving the metal center enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. Studies on analogous benzimidazole-based ligands show that coordination often occurs through the pyridine-type nitrogen of the benzimidazole ring and a secondary amino group. cu.edu.eg The presence of the hydroxyl group offers an additional coordination site, potentially leading to more stable, tridentate complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound involves the reaction of the ligand with various transition metal salts in a suitable solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

The selection of metal salts is a critical factor that influences the stoichiometry and geometry of the final complex. Typically, chlorides, nitrates, sulfates, and acetates of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are used. iosrjournals.org The reaction is generally carried out by mixing a solution of the ligand with a solution of the metal salt, often in a 1:1 or 2:1 ligand-to-metal molar ratio. iosrjournals.orgnih.gov

The choice of solvent, temperature, and pH can also affect the outcome of the synthesis. For instance, in some cases, a base may be added to deprotonate the ligand, facilitating coordination. iosrjournals.org The stoichiometry of the resulting complexes can vary, with common forms being [MLCl₂], [ML₂Cl₂], or [ML₂(H₂O)₂]X₂, where M is the metal ion, L is the ligand, and X is the counter-ion. iosrjournals.orgekb.eg

A variety of spectroscopic methods are employed to characterize the metal chelates of this compound.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=N (imidazole), N-H (amino), and O-H (hydroxyl) groups are observed. A shift in the C=N stretching vibration indicates the involvement of the imidazole nitrogen in coordination. ekb.eg Changes in the N-H and O-H bands can also confirm the participation of the amino and hydroxyl groups in forming the metal complex. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ekb.eg

¹H NMR Spectroscopy: Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides information about the structure of the ligand and its complexes, particularly for diamagnetic metal ions like zinc(II). The chemical shifts of the protons in the ligand, especially those near the coordination sites (e.g., the N-H proton of the imidazole and amino groups, and the CH₂ protons of the ethanol group), are expected to change upon complexation. ekb.eg For instance, the deprotonation of the imidazole N-H group upon forming a neutral chelate would result in the disappearance of its corresponding signal. iosrjournals.org

UV-Visible Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes. The spectra typically show bands corresponding to intra-ligand (π→π*) transitions and, more importantly, d-d electronic transitions for transition metal complexes. iosrjournals.org The position and intensity of these d-d bands provide insights into the coordination geometry of the metal ion. iosrjournals.orgekb.eg

The following table summarizes typical spectroscopic data for benzimidazole-based metal complexes.

| Spectroscopic Technique | Ligand (Typical Values) | Complex (Typical Changes upon Coordination) | Reference |

| FT-IR (cm⁻¹) | ν(N-H): ~3324, ν(C=N): ~1631 | Shift in ν(C=N), Broadening or shift in ν(N-H) and ν(O-H), Appearance of ν(M-N) (~435) | nih.govekb.eg |

| ¹H NMR (ppm) | δ(N-H imidazole): ~13.0, δ(N-H amino): ~5.0 | Shift or disappearance of N-H signals, shifts in aromatic and aliphatic protons | iosrjournals.orgekb.eg |

| UV-Vis (nm) | π→π* transitions: ~210-270 | d-d transition bands appear in the visible region (e.g., 300-350 nm for some Co(II) complexes) | iosrjournals.orgekb.eg |

The coordination geometry and electronic structure of the metal complexes are determined by combining data from various analytical techniques.

Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in the metal center, which in turn provides information about the oxidation state and the geometry of the complex (e.g., octahedral vs. tetrahedral). iosrjournals.org

Molar Conductance Measurements: The molar conductivity of the complexes in solution is measured to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. Low conductivity values suggest non-electrolytic complexes where the anions are part of the coordination sphere. iosrjournals.org

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. For similar bidentate benzimidazole ligands, distorted tetrahedral geometries have been observed for zinc(II) complexes. nih.gov

Based on these studies, transition metal complexes of ligands like this compound can adopt various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species like solvent molecules or counter-ions. iosrjournals.orgekb.egnih.gov

Catalytic Potentials of this compound Metal Complexes

Metal complexes derived from imidazole and benzimidazole ligands are known to be effective catalysts in a range of organic transformations. nbinno.comdntb.gov.ua This catalytic activity is attributed to the ability of the metal center to coordinate with substrates and facilitate reactions. While specific studies on the catalytic applications of this compound complexes are not extensively reported, the structural features suggest potential applications in several areas.

For instance, copper and other transition metal complexes with imidazole-based ligands have been investigated for their roles in cross-coupling reactions and oxidation processes. nbinno.com The presence of a flexible ligand like this compound can influence the steric and electronic environment around the metal center, thereby tuning its catalytic activity and selectivity. The synthesis of benzimidazoles themselves can be catalyzed by metal complexes, highlighting the role of these structures in facilitating important organic reactions. dntb.gov.ua Further research is needed to fully explore the catalytic potential of the metal complexes of this specific ligand.

Computational and Theoretical Investigations of 2 1h Benzimidazol 2 Ylamino Ethanol

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Conformational analysis involves scanning the potential energy surface by rotating the molecule's single bonds to identify all possible low-energy conformations (conformers). For a flexible molecule like 2-(1H-Benzimidazol-2-ylamino)ethanol, this process is essential to locate the global minimum energy structure, which represents its most probable shape.

In a typical study, methods like Density Functional Theory (DFT) would be employed to optimize the geometry of various potential conformers. This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable form. For instance, studies on the isomeric compound (±)-1-(1H-Benzimidazol-2-yl)ethanol have shown that the fused benzene (B151609) and imidazole (B134444) rings are nearly coplanar. Similar planarity would be expected for the benzimidazole (B57391) core of this compound, while the side chain's conformation would be determined by intramolecular interactions, such as potential hydrogen bonding between the amino and hydroxyl groups.

Density Functional Theory (DFT) Studies for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance of accuracy and computational cost.

Electronic Properties: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. These calculations also inform predictions of the molecule's UV-Vis absorption spectrum, as the primary electronic transitions often occur between these frontier orbitals.

Vibrational Properties: Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated harmonic vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of functional groups. By comparing the theoretical spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral peaks. For this compound, characteristic vibrational modes would include N-H stretching of the imidazole and amino groups, O-H stretching of the alcohol, and various C-H and C=N vibrations within the benzimidazole ring system.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). Electron-rich areas are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic interaction.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger biological macromolecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

For a compound like this compound, docking simulations would be performed against various protein targets known to be modulated by benzimidazole derivatives, such as β-tubulin or specific enzymes. The simulation calculates a binding score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. The results also provide a visual model of the binding pose, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.

In Silico Pharmacological Prediction Models and ADME Studies

In silico models are used to predict the pharmacokinetic properties of a drug candidate, including its Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions are vital in the early stages of drug development to identify compounds with favorable drug-like properties and reduce the likelihood of late-stage failures.

Various computational tools and web servers can predict key ADME parameters based on the molecule's structure. These parameters often include:

Lipophilicity (log P): Affects solubility and membrane permeability.

Aqueous Solubility (log S): Influences absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Furthermore, these models often assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, to evaluate the compound's potential as an orally active drug.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 2 1h Benzimidazol 2 Ylamino Ethanol

Antimicrobial Activity Studies

Benzimidazole (B57391) derivatives have been extensively investigated for their potential as antimicrobial agents. researchgate.netresearchgate.net The core structure is a key pharmacophore that imparts a wide spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy and Spectrum against Pathogenic Strains

While specific studies detailing the antibacterial efficacy of 2-(1H-Benzimidazol-2-ylamino)ethanol are not extensively available in the reviewed literature, the broader class of 2-substituted benzimidazole derivatives has demonstrated significant activity against a range of pathogenic bacteria. nih.govmdpi.com Research on related compounds indicates that the benzimidazole nucleus is a crucial element for antibacterial action. researchgate.net

Derivatives have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli. nih.govnih.gov The mechanism of action can differ between these two groups due to variations in their cell wall structures and permeability. nih.gov For instance, some novel bis-benzimidazole diamidine compounds have exhibited potent activity with Minimum Inhibitory Concentrations (MICs) in the range of 0.12–0.5 mg/L. nih.gov The lipophilicity of the molecule, influenced by substitutions on the benzimidazole ring, can facilitate diffusion across the bacterial membrane, which is a critical factor for activity against Gram-negative bacteria. nih.gov

| Compound Type | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Bis-benzimidazole diamidines | Staphylococcus aureus | 0.12 - 0.5 | nih.gov |

| Phenyl-substituted benzyl (B1604629) ethers | Staphylococcus aureus | 0.39 - 0.78 | nih.gov |

| Pyrido[1,2-a]benzimidazoles | Gram-positive strains | 100 - 250 | nih.gov |

Antifungal Efficacy and Spectrum

Similar to its antibacterial properties, the specific antifungal profile of this compound is not well-documented. However, the benzimidazole class of compounds is known for its broad-spectrum antifungal activity. researchgate.netijbpsa.com Commercially successful fungicides like benomyl (B1667996) and thiabendazole (B1682256) are based on the benzimidazole structure. researchgate.net

Studies on various benzimidazole derivatives have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. researchgate.netmdpi.comijbpsa.com The antifungal action is often attributed to the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. ijbpsa.com The Minimum Inhibitory Concentration (MIC) for some derivatives against Candida species has been recorded in the range of 104.6 µg/mL to 151.78 µg/mL. nih.gov The introduction of different functional groups at various positions on the benzimidazole ring has been a strategy to enhance antifungal potency. researchgate.net

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2- and 1,2-substituted benzimidazoles | Candida spp. | 104.6 - 151.78 | nih.gov |

| 2-substituted benzimidazoles | Candida albicans | >100 | researchgate.net |

| 2-substituted benzimidazoles | Aspergillus fumigatus | >100 | researchgate.net |

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial mechanism of benzimidazole derivatives is multifaceted and can involve various cellular targets. researchgate.net A primary mode of action is the disruption of microtubule formation, which is essential for cell division. researchgate.net By interfering with the polymerization of tubulin, these compounds can halt the cell cycle and inhibit microbial proliferation.

Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, which are fundamental processes for microbial survival. researchgate.net The structural similarity of the benzimidazole nucleus to the purine (B94841) bases found in nucleotides allows these compounds to interact with and disrupt the function of biopolymers like DNA and RNA. researchgate.net Furthermore, some benzimidazole derivatives may exert their antimicrobial effects by inhibiting key enzymes involved in microbial metabolism. researchgate.net

Anticancer and Cytotoxic Properties

The benzimidazole scaffold is also a cornerstone in the development of novel anticancer agents, with several derivatives showing promising cytotoxic activity against a variety of human cancer cell lines. nih.govresearchgate.net

Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, A549, HELA, HCT116)

While specific data for this compound is limited, numerous studies have reported the antiproliferative effects of other benzimidazole derivatives on human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and colon (HCT116) cancers. nih.govresearchgate.netjksus.org For instance, certain benzimidazole derivatives have shown significant cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values in the microgram per milliliter range. nih.govwaocp.org

The cytotoxic efficacy often varies depending on the specific substitutions on the benzimidazole ring and the cancer cell line being tested. nih.gov Some derivatives have demonstrated time-dependent cytotoxicity, with IC50 values decreasing with longer exposure times. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 µg/mL | nih.gov |

| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 µg/mL | nih.gov |

| Benzimidazole 1 | MCF-7 | 31.2 ± 4.49 µg/mL | nih.gov |

| Benzimidazole 2 | MCF-7 | 30.29 ± 6.39 µg/mL | nih.gov |

| 1H-Benzimidazol-2-yl hydrazones | MDA-MB-231 (Breast) | 13 - 20 µM (after 72h) | nih.gov |

Mechanisms of Action: Induction of Apoptosis and DNA Fragmentation

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. wikipedia.org

Benzimidazole compounds can trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. frontiersin.org The activation of effector caspases, such as caspase-3, leads to the cleavage of key cellular proteins and ultimately results in cell death. wikipedia.org

A hallmark of apoptosis is the fragmentation of nuclear DNA into internucleosomal fragments. wikipedia.orgnih.gov This is carried out by caspase-activated DNases (CAD), which cleave the DNA in the linker regions between nucleosomes. wikipedia.org Several studies have demonstrated that benzimidazole derivatives can induce this characteristic DNA laddering pattern in cancer cells, confirming their pro-apoptotic activity. nih.gov The ability of these compounds to induce apoptosis is a critical aspect of their potential as anticancer agents, as it allows for the selective elimination of tumor cells. nih.gov

Role of Reactive Oxygen Species (ROS) in Cytotoxicity Pathways

The cytotoxic mechanisms of benzimidazole derivatives are multifaceted, with a growing body of evidence pointing towards the induction of oxidative stress as a significant pathway. While direct studies on this compound are limited, research on analogous compounds provides strong evidence for the involvement of reactive oxygen species (ROS) in their biological activity.

A study on the closely related N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, demonstrated that this compound triggers the production of ROS in Leishmania mexicana, leading to parasite apoptosis. nih.gov This suggests that the benzimidazole core, a key feature of this compound, can participate in redox processes within the cell. The generation of ROS can lead to a cascade of damaging effects, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death. nih.gov

Furthermore, investigations into the antiparasitic and antioxidant activity of other 1H-benzimidazole-2-yl hydrazones have highlighted the dual nature of these compounds. rsc.org While some derivatives exhibit antioxidant properties by scavenging free radicals, the pro-oxidant or antioxidant effect is highly dependent on the specific chemical structure and the cellular environment. rsc.org The induction of oxidative stress in parasitic infections by some benzimidazoles suggests that these compounds can disrupt the delicate redox balance within the parasite, contributing to their cytotoxic effects. nih.govrsc.org

Antiparasitic Activity Investigations

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. nih.govresearchgate.net Derivatives of 2-aminobenzimidazole (B67599), the core structure of this compound, have demonstrated broad-spectrum activity against a variety of protozoan parasites.

Efficacy against Protozoal Organisms (e.g., Leishmania braziliensis, Plasmodium falciparum, Trypanosoma cruzi, Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

While specific data for this compound is not extensively available, numerous studies on related compounds underscore the potential of this chemical class.

Leishmaniasis: A series of N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated for their in vitro activity against various Leishmania species. Several compounds exhibited potent activity, with IC₅₀ values in the micromolar range against Leishmania mexicana, Leishmania braziliensis, and Leishmania donovani. nih.gov Notably, some of these derivatives displayed lower cytotoxicity compared to the standard drugs miltefosine (B1683995) and amphotericin B, indicating a favorable selectivity index. nih.gov A hit-to-lead optimization program for 2-aminobenzimidazole derivatives identified compounds with sub-micromolar potency against Leishmania infantum. nih.gov

Malaria: Benzimidazole derivatives have shown significant promise against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. up.ac.zanih.gov In one study, several benzimidazole derivatives exhibited submicromolar activity against the asexual blood stages of the parasite, with some compounds showing IC₅₀ values below 100 nM. up.ac.za These compounds were also active against the transmissible gametocyte stages, suggesting a potential role in blocking malaria transmission. up.ac.za

Trypanosomiasis: The benzimidazole nucleus has been explored for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. While specific data on this compound is lacking, the general class of 2-aminobenzimidazoles has been identified as having promising activity against kinetoplastid parasites, including T. cruzi. nih.gov

Giardiasis, Amoebiasis, and Trichomoniasis: Research on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has revealed potent activity against Giardia intestinalis (also known as Giardia lamblia), Entamoeba histolytica, and Trichomonas vaginalis. researchgate.netnih.gov Many of these compounds displayed IC₅₀ values in the nanomolar range, proving to be more potent than the standard drug, metronidazole. nih.gov

| Parasite | Compound Series | Potency (IC₅₀) | Reference |

| Leishmania mexicana | N-benzyl-1H-benzimidazol-2-amines | Micromolar range | nih.gov |

| Leishmania braziliensis | N-benzyl-1H-benzimidazol-2-amines | Micromolar range | nih.gov |

| Leishmania donovani | N-benzyl-1H-benzimidazol-2-amines | Micromolar range | nih.gov |

| Plasmodium falciparum | Benzimidazole derivatives | < 100 nM | up.ac.za |

| Giardia intestinalis | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Nanomolar range | nih.gov |

| Entamoeba histolytica | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Nanomolar range | nih.gov |

| Trichomonas vaginalis | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Nanomolar range | nih.gov |

Enzyme Inhibition and Metabolic Pathway Disruption in Parasites

The antiparasitic action of benzimidazole derivatives is often attributed to their ability to interfere with crucial enzymatic processes and metabolic pathways within the parasite.

In Leishmania, a key target that has been identified for 2-aminobenzimidazole derivatives is arginase. A study on N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine showed that it could inhibit the activity of recombinant L. mexicana arginase by 68.27%. nih.gov Arginase is vital for the parasite's synthesis of polyamines, which are essential for growth and proliferation.

For Plasmodium falciparum, one of the proposed mechanisms of action for some benzimidazole derivatives is the inhibition of heme detoxification. up.ac.za During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by converting it into hemozoin crystals. Inhibition of this process leads to a buildup of toxic heme, causing parasite death. up.ac.za

In trypanosomatids, such as Leishmania and Trypanosoma, trypanothione (B104310) reductase is a unique and essential enzyme involved in the parasite's defense against oxidative stress. nih.gov This enzyme is absent in humans, making it an attractive target for selective drug design. The large, hydrophobic binding pocket of trypanothione reductase is amenable to inhibition by small molecules like benzimidazole derivatives. nih.gov

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B)

Beyond their antiparasitic effects, benzimidazole derivatives have been investigated for their potential to modulate host enzymes involved in various diseases. One such target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity. nih.govmdpi.com

A study evaluating a chemical library of 250 compounds for their ability to inhibit PTP1B identified several benzimidazole derivatives as potent inhibitors. nih.gov The most potent of these compounds exhibited Kᵢ values in the low micromolar range (4.2 µM and 5.2 µM). nih.gov The analysis suggested that the benzimidazole nucleus is a key structural feature for PTP1B inhibition. nih.gov While this compound was not specifically tested in this study, these findings highlight the potential of the 2-aminobenzimidazole scaffold for the development of PTP1B inhibitors.

Nucleic Acid and Membrane Interaction Research

DNA Binding Modes: Intercalation and Groove Interactions

The interaction of small molecules with DNA is a well-established mechanism of action for many anticancer and antimicrobial drugs. Benzimidazole derivatives have been shown to bind to DNA through non-covalent interactions, primarily via intercalation or groove binding. bohrium.com

Intercalation involves the insertion of a planar aromatic moiety, such as the benzimidazole ring system, between the base pairs of the DNA double helix. This mode of binding can cause significant structural changes to the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. Studies on benzimidazo[2,1-a]ellipticine derivatives have confirmed their ability to intercalate into DNA, with measured intrinsic binding constants (Kₑ) in the range of 1.68 x 10⁴ M⁻¹ to 2.146 x 10⁴ M⁻¹.

Groove binding occurs when a molecule fits into the minor or major groove of the DNA helix. This interaction is typically driven by a combination of hydrogen bonding, electrostatic, and van der Waals forces. bohrium.com The curvature of the benzimidazole molecule and the presence of hydrogen bond donors and acceptors on the 2-amino substituent make it a suitable candidate for minor groove binding. bohrium.com

DNA Cleavage Activity (e.g., Photonuclease Activity)

There is no available data in the scientific literature specifically detailing the DNA cleavage or photonuclease activity of this compound. While studies on other benzimidazole derivatives have demonstrated that this heterocyclic system can be a key pharmacophore for DNA interacting agents, often requiring co-factors or irradiation to induce DNA cleavage, no such investigations have been reported for the this compound molecule itself. Research into the photonuclease activity of related compounds suggests that the specific electronic and structural properties of the substituents on the benzimidazole ring are critical for this function, but without experimental data, the potential of this compound in this regard remains unknown.

Interactions with Model Biological Membranes

Similarly, there is a lack of published research on the interactions of this compound with model biological membranes, such as lipid bilayers or Langmuir monolayers. The ethanol (B145695) and amino moieties in its structure suggest potential interactions with the polar head groups of phospholipids, and the benzimidazole ring could interact with the hydrophobic core of the membrane. However, without experimental studies, any discussion of its membrane-perturbing effects, insertion depth, or influence on membrane fluidity would be purely speculative.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Due to the absence of in vitro biological activity data for this compound, it is not possible to derive any structure-activity relationships. SAR studies are contingent on comparing the activity of a parent compound with that of its various analogs. As there are no reported studies on the biological activities of interest for this compound, a foundational dataset for such a comparative analysis does not exist. While broad SAR principles have been established for the benzimidazole class in various therapeutic areas, these are not specific to the 2-(amino)ethanol substitution and its influence on DNA cleavage or membrane interactions.

Non Therapeutic Research and Industrial Applications of 2 1h Benzimidazol 2 Ylamino Ethanol

Application as a Key Building Block in Complex Organic Synthesis

The benzimidazole (B57391) scaffold is a prominent feature in many synthetically important heterocyclic compounds. The reactivity of the amino and ethanol (B145695) moieties in 2-(1H-Benzimidazol-2-ylamino)ethanol allows it to serve as a valuable precursor for the construction of more complex, fused heterocyclic systems.

The presence of both a nucleophilic amine and a hydroxyl group allows for a variety of cyclization reactions. These reactions can lead to the formation of multi-ring systems with diverse chemical properties. For instance, intramolecular cyclization could lead to the formation of imidazo[1,2-a]benzimidazole derivatives, a class of compounds with interesting chemical and electronic properties. Furthermore, intermolecular condensation reactions with bifunctional reagents can yield a wide array of larger heterocyclic structures.

Research into the synthesis of fused benzimidazoles has highlighted several strategies where a molecule like this compound could be employed. mdpi.comsci-hub.se Methodologies such as intramolecular C-N bond formation are pivotal in creating these complex structures. sci-hub.se The amino group of the compound can readily participate in reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, which can then undergo further cyclization to produce a variety of heterocyclic rings. researchgate.net

The ethanol group, on the other hand, can be functionalized or can participate in condensation reactions, for example, with carboxylic acids or their derivatives, to form esters. This dual reactivity is highly advantageous in diversity-oriented synthesis, where a single starting material can be used to generate a library of structurally diverse compounds. frontiersin.org

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocyclic System | Reaction Type |

| Dicarboxylic Acid | Fused seven-membered ring | Cyclocondensation |

| Phosgene (B1210022) | Fused oxazolidinone ring | Cyclization |

| Epichlorohydrin | Fused morpholine (B109124) ring | Annulation |

Utilization in Material Science and Polymer Chemistry

The bifunctional nature of this compound makes it an attractive monomer or additive in the synthesis of various polymers. The amino and hydroxyl groups can react with a range of monomers to be incorporated into polymer backbones, or they can be used to modify existing polymers.

One potential application is in the synthesis of polyurethanes. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, incorporating the thermally stable benzimidazole moiety into the polymer chain. scilit.commdpi.comgoogle.com This can enhance the thermal and mechanical properties of the resulting polyurethane. Similarly, the amino group can react with diisocyanates to form urea (B33335) linkages.

In the field of epoxy resins, compounds containing imidazole (B134444) and amine functionalities are known to act as curing agents and accelerators. researchgate.netepo.orgresearchgate.netgoogle.comgoogle.com The amino group of this compound can initiate the ring-opening polymerization of epoxy resins, while the hydroxyl group can also participate in the curing process, leading to a cross-linked network with high thermal stability and chemical resistance.

The incorporation of the benzimidazole ring into polymer structures is a known strategy to improve their performance characteristics. For instance, benzimidazole-containing polymers often exhibit high thermal stability, good mechanical strength, and excellent chemical resistance, making them suitable for high-performance applications in the aerospace and electronics industries.

Table 2: Potential Polymer Systems Incorporating this compound

| Polymer Type | Role of this compound | Potential Property Enhancement |

| Polyurethanes | Monomer (diol/diamine) | Thermal stability, mechanical strength |

| Epoxy Resins | Curing agent/accelerator | Cross-linking density, thermal resistance |

| Polyesters | Monomer (diol) | Thermal stability, chemical resistance |

Research into Dyeing and Optical Applications

The benzimidazole core is a chromophore that can be chemically modified to create dyes with a range of colors. The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. bumipublikasinusantara.idgoogle.comresearchgate.net The resulting dyes could have applications in the textile industry and for coloring other materials. The specific color of the dye would depend on the nature of the coupling component and any additional substituents on the benzimidazole ring.

Furthermore, benzimidazole derivatives are known to form coordination complexes with various metal ions. These complexes can exhibit interesting optical properties, including fluorescence. iosrjournals.orglew.roresearchgate.netnih.gov The this compound molecule can act as a bidentate or tridentate ligand, coordinating to a metal center through the nitrogen atoms of the imidazole ring and the amino group, as well as the oxygen atom of the ethanol group.

The electronic absorption spectra of such metal complexes are characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions, which can result in colored compounds. iosrjournals.org The fluorescence properties of these complexes are also of interest, as they can be tuned by changing the metal ion or by modifying the ligand structure. lew.roresearchgate.net These fluorescent metal complexes could find applications as probes, sensors, or in light-emitting devices.

Table 3: Potential Optical Properties of Metal Complexes of this compound

| Metal Ion | Potential Color | Potential Fluorescence |

| Copper(II) | Blue/Green | Quenched |

| Zinc(II) | Colorless | Blue/Green Emission |

| Nickel(II) | Green | Weak |

| Cobalt(II) | Pink/Blue | Variable |

Research on Derivatives and Analogues of 2 1h Benzimidazol 2 Ylamino Ethanol

Synthesis and Characterization of Novel Structural Analogues

The synthesis of novel structural analogues of 2-(1H-Benzimidazol-2-ylamino)ethanol typically involves multi-step reaction sequences. A common approach begins with the synthesis of a 2-aminobenzimidazole (B67599) core, which is then elaborated. nih.gov

One synthetic strategy involves the reaction of o-phenylenediamine (B120857) with various carboxylic acids or their derivatives to form the benzimidazole (B57391) ring. For instance, new 1H-benzimidazole compounds have been synthesized and evaluated for their anticancer potential against various human cancer cell lines, including those of the liver, colon, and breast. nih.gov The synthesis of 1,2-disubstituted benzimidazoles can also be achieved with high selectivity and in a short time using microwave-assisted methods under solvent-free conditions. nih.gov

Further modifications can be made to the core structure. For example, a series of 2-substituted-1H-benzimidazole derivatives were synthesized and showed potent antimicrobial activity against several Gram-negative bacteria and fungi. nih.gov In another study, a series of benzimidazole derivatives were developed, and their chemical structures were authenticated using NMR, IR, elemental analyses, and their physicochemical properties. nih.gov

The characterization of these newly synthesized analogues is a critical step to confirm their chemical structures. Standard analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For example, the formation of Schiff bases from 2-aminobenzimidazole is confirmed by the presence of a characteristic N=CH stretching vibration at around 1560 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure. In ¹H NMR spectra of benzimidazole derivatives, aromatic protons of the aryl nucleus and the benzimidazole ring typically appear as multiplets in the range of 6.697–7.823 δ ppm. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. nih.gov

A series of 2-alkanamino benzimidazole derivatives were synthesized from the reaction of o-phenylenediamine with various amino acids. The structures of these compounds were confirmed by IR, UV, ¹H-NMR, ¹³C-NMR, and mass spectral data. orientjchem.org Similarly, a series of 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides were synthesized and characterized, showing significant anticancer activity. nih.gov

The following table provides examples of synthesized benzimidazole derivatives and the characterization techniques used:

| Compound Type | Starting Materials | Key Reaction Step | Characterization Methods | Reference |

|---|---|---|---|---|

| 2-(Alkyl/arylideneamino)-1H-benzo[d]imidazol-1-yl-alkyl/aryl-methanones | 2-Aminobenzimidazole, Substituted aromatic aldehydes | Schiff base formation followed by acylation | IR, NMR, Mass Spectrometry, Elemental Analysis | nih.gov |

| 2-Alkanamino benzimidazole derivatives | o-Phenylenediamine, Amino acids | Condensation reaction | IR, UV, ¹H-NMR, ¹³C-NMR, Mass Spectrometry | orientjchem.org |

| N-substituted benzimidazole derivatives | 4-Nitro-orthophenylenediamine, Ethyl formate, Functionalized halides | Condensation followed by N-alkylation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | tsijournals.com |

| Benzimidazole–pyrazole hybrids | 2-Acetylbenzimidazole, Aldehydes, Isoniazid | Claisen–Schmidt condensation followed by cyclocondensation | Not specified in abstract | nih.gov |

Systematic Modifications and Their Impact on Biological Profiles

The systematic modification of the this compound scaffold has been a key strategy for exploring and optimizing its biological activities. Structure-activity relationship (SAR) studies help in identifying the chemical features that are crucial for the desired pharmacological effects.

Antimicrobial Activity: SAR studies on benzimidazole derivatives have revealed that the nature and position of substituents on the benzimidazole ring and its side chains significantly influence their antimicrobial potency. For instance, the presence of electron-withdrawing groups such as F, Cl, Br, and NO₂ on the aromatic ring of benzimidazole–pyrazole hybrids has been shown to increase their antimicrobial activity. nih.gov In another study, it was found that an electron-donating group on the phenyl ring attached to the N-arylidene moiety, combined with an electron-withdrawing group on the phenyl ring of the methanone (B1245722) moiety, enhanced the antibacterial and antifungal activity of the synthesized benzimidazole derivatives. nih.gov

A review of SAR for benzimidazole derivatives as antimicrobial agents highlighted that substitution at the 2-position of the benzimidazole nucleus is a key determinant of their biological activity. researchgate.net

Anticancer Activity: The anticancer potential of benzimidazole derivatives has also been extensively studied through SAR. For 1-benzyl-1H-benzimidazole derivatives, it was found that a 4-hydroxy arylamide moiety conferred strong anticancer activity. nih.gov The substitution of a 5-nitrobenzimidazol-2-yl group for a benzimidazol-2-yl group resulted in a more potent and broad-spectrum anticancer action. nih.gov Furthermore, SAR analysis of 1,2-disubstituted 1H-benzimidazoles as VEGFR-2 inhibitors indicated that elongated side chains at the N-1 position of the 1H-benzimidazole were favorable for activity. nih.gov

The following table summarizes some key SAR findings for benzimidazole derivatives:

| Biological Activity | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Antimicrobial | Electron-withdrawing groups (F, Cl, Br, NO₂) on the aromatic ring | Increased activity | nih.gov |

| Antimicrobial | Electron-donating group on N-arylidene phenyl ring and electron-withdrawing group on methanone phenyl ring | Enhanced activity | nih.gov |

| Anticancer | 4-Hydroxy arylamide moiety in 1-benzyl-1H-benzimidazole derivatives | Strong activity | nih.gov |

| Anticancer | Substitution of 5-nitrobenzimidazol-2-yl for benzimidazol-2-yl | More potent and broad-spectrum action | nih.gov |

| Anticancer (VEGFR-2 inhibition) | Elongated side chains at N-1 position of 1H-benzimidazole | Favorable for activity | nih.gov |

Computational Design and Virtual Screening of New Derivatives

In recent years, computational methods have become an integral part of the drug discovery process, enabling the rational design and screening of new chemical entities. nih.govnih.gov These in silico techniques are applied to predict the biological activity of novel derivatives of this compound and to understand their mechanism of action at a molecular level.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is used to elucidate the binding interactions between benzimidazole derivatives and their biological targets. For instance, molecular docking studies of newly synthesized 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues revealed that these compounds interact mainly with the catalytic site of acetylcholinesterase (AChE), mimicking the binding mode of the known inhibitor tacrine. semanticscholar.org In another study, the binding preference of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives to the BCR-ABL protein was evaluated using molecular docking to understand their potential in overcoming imatinib (B729) resistance in chronic myeloid leukemia. nih.gov

Virtual Screening: Virtual screening (VS) involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental investigation. For example, a virtual screening of commercial chemical libraries, combined with a ligand-based pharmacophore and structure-based docking, was used to identify novel inhibitors of specific enzymes. chemdiv.com

The following table highlights some applications of computational design and virtual screening in the study of benzimidazole derivatives:

| Computational Method | Target | Objective | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Docking | Acetylcholinesterase (AChE) | To understand the binding mode of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues. | Compounds interact with the catalytic site of AChE, mimicking tacrine's binding mode. | semanticscholar.org |

| Molecular Docking | BCR-ABL protein | To evaluate the binding preference of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives. | Identified compounds with potential to overcome imatinib resistance. | nih.gov |

| Molecular Docking | Protein Kinase (CDK4/CycD1 and Aurora B) | To identify potential anticancer agents. | 2-Phenylbenzimidazole showed the greatest inhibitory potential. | nih.gov |

| Virtual Screening and Molecular Docking | α-Amylase and α-Glucosidase | To identify novel hybrid benzimidazole urea (B33335) derivatives as potential antidiabetic agents. | Performed to estimate the interaction with the target enzymes. | nih.gov |

| In Silico ADMET Prediction | General drug-likeness | To predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. | Five potent antimicrobial and anticancer compounds showed good ADMET profiles. | researchgate.net |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of 2-(1H-Benzimidazol-2-ylamino)ethanol

The compound this compound belongs to the benzimidazole (B57391) class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, is a key structural motif in numerous therapeutic agents. impactfactor.orgnih.gov The structural versatility of the benzimidazole scaffold allows for a wide range of chemical modifications, influencing its biological activity. researchgate.netimpactfactor.org

The synthesis of this compound and its derivatives typically involves the reaction of o-phenylenediamine (B120857) with various reagents. medcraveonline.com Modern synthetic methodologies, including microwave-assisted and green chemistry approaches, have been employed to improve reaction efficiency and yields. impactfactor.orgmedcraveonline.com These methods offer advantages such as shorter reaction times and reduced environmental impact. impactfactor.org

The current academic understanding of this compound and related 2-aminobenzimidazoles indicates a broad spectrum of potential biological activities, including antimicrobial, anticancer, and antiprotozoal effects. researchgate.netresearchgate.net The 2-amino group is a common structural feature in many medicinally important benzimidazole derivatives. researchgate.netbenthamscience.com The ethanol (B145695) substituent may influence the compound's solubility and ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

Table 1: Summary of Key Research Findings for Benzimidazole Derivatives

| Research Area | Key Findings | References |

|---|---|---|

| Synthesis | Microwave-assisted and green chemistry approaches are efficient methods for synthesizing benzimidazole derivatives. | impactfactor.orgmedcraveonline.com |

| Biological Activity | Benzimidazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiprotozoal effects. | nih.govresearchgate.netresearchgate.netnih.gov |

| Structural Importance | The 2-amino group and other substituents on the benzimidazole ring are crucial for biological activity. | researchgate.netbenthamscience.com |

| Mechanism of Action | The mechanism of action varies depending on the specific derivative and its target. | nih.gov |

Identification of Unexplored Research Avenues and Gaps in Knowledge

Despite the promising profile of benzimidazole derivatives, there are several unexplored research avenues and knowledge gaps concerning this compound specifically. A significant gap is the lack of comprehensive studies on its specific mechanism of action for its various potential biological activities. While the broader class of benzimidazoles is known to interact with various biological targets, the specific molecular interactions of this compound are not well-elucidated. nih.gov

Furthermore, there is a scarcity of in-depth structure-activity relationship (SAR) studies for this compound and its close analogs. researchgate.net Systematic modifications of the ethanol side chain and substitutions on the benzimidazole ring would provide valuable insights into the key structural features required for optimal activity.

The potential of this compound in other therapeutic areas beyond the commonly explored antimicrobial and anticancer activities remains largely uninvestigated. For instance, its potential as an antiviral, anti-inflammatory, or neuroprotective agent has not been thoroughly explored. nih.gov Additionally, there is a lack of research into its potential applications in materials science, such as in the development of corrosion inhibitors or functional polymers.

Table 2: Identified Research Gaps for this compound

| Research Gap | Description | Potential Impact |

|---|---|---|

| Mechanism of Action | The specific molecular targets and pathways through which the compound exerts its biological effects are not well understood. | Understanding the mechanism would enable the rational design of more potent and selective derivatives. |

| Structure-Activity Relationship (SAR) | A systematic investigation of how structural modifications affect the compound's activity is lacking. | SAR studies would guide the optimization of the compound's therapeutic properties. |

| Expanded Biological Screening | The compound has not been extensively tested for a wide range of therapeutic activities. | Exploring new therapeutic areas could uncover novel applications for the compound. |

| Non-medical Applications | The potential use of the compound in materials science and other non-pharmaceutical fields is unexplored. | This could lead to the development of new functional materials with unique properties. |

Directions for Advanced Mechanistic Studies and Novel Application Development

Future research should focus on advanced mechanistic studies to elucidate the mode of action of this compound. Techniques such as molecular docking and computational modeling can be employed to predict its binding affinity to various biological targets. medcraveonline.com These in silico studies, followed by in vitro and in vivo validation, can provide a detailed understanding of its molecular interactions.